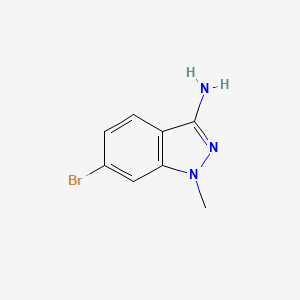

6-Brom-1-methyl-1H-indazol-3-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

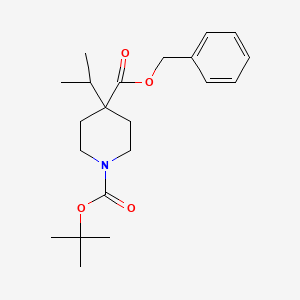

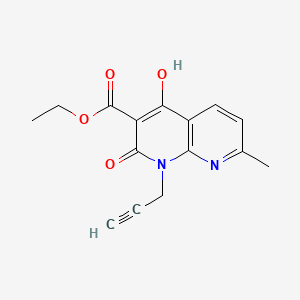

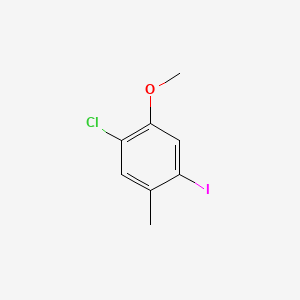

6-bromo-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound 6-bromo-1-methyl-1H-indazol-3-amine has a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol .

Wissenschaftliche Forschungsanwendungen

6-bromo-1-methyl-1H-indazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

The primary target of 6-bromo-1-methyl-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

The 1H-indazole-3-amine structure of 6-bromo-1-methyl-1H-indazol-3-amine is an effective hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase, thereby inhibiting its activity . This inhibition can lead to a decrease in the activation of proteins involved in signal transduction cascades, potentially leading to the suppression of cell division and migration .

Biochemical Pathways

This could include pathways involved in cell growth and proliferation, apoptosis, and cell migration .

Pharmacokinetics

The compound’s solubility and lipophilicity suggest that it may have good bioavailability .

Result of Action

The inhibition of tyrosine kinase by 6-bromo-1-methyl-1H-indazol-3-amine can lead to a decrease in the activation of proteins involved in signal transduction cascades . This can result in the suppression of cell division and migration, potentially leading to anti-tumor effects . In fact, some indazole derivatives have shown promising inhibitory effects against human cancer cell lines .

Action Environment

The action of 6-bromo-1-methyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound.

Biochemische Analyse

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the indazole derivative.

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Molecular Mechanism

Some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

The synthesis of 6-bromo-1-methyl-1H-indazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction of substituted benzonitrile and substituted hydrazine using ceric ammonium nitrate as a catalyst in an ethanol-water mixture under ultrasound irradiation . Another approach includes the use of aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

6-bromo-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Vergleich Mit ähnlichen Verbindungen

6-bromo-1-methyl-1H-indazol-3-amine can be compared with other similar compounds, such as:

1H-indazole-3-amine: This compound shares the indazole core but lacks the bromine and methyl substituents.

6-bromo-1H-indazol-3-amine: Similar to 6-bromo-1-methyl-1H-indazol-3-amine but without the methyl group.

1-methyl-1H-indazol-3-amine: Lacks the bromine substituent but has the methyl group.

Niraparib: An indazole derivative used as an anticancer drug.

The uniqueness of 6-bromo-1-methyl-1H-indazol-3-amine lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Eigenschaften

IUPAC Name |

6-bromo-1-methylindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNMXPRXAGVMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676466 |

Source

|

| Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214899-85-0 |

Source

|

| Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B572216.png)